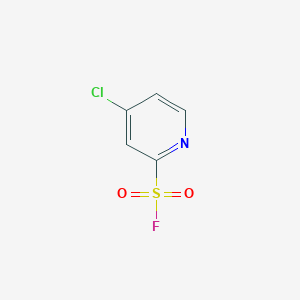

4-Chloropyridine-2-sulfonyl fluoride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chloropyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H3ClFNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its utility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry and biology .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloropyridine-2-sulfonyl fluoride typically involves the reaction of 4-chloropyridine with sulfonyl fluoride reagents. One common method is the direct fluorination of sulfonates or sulfonic acids under mild reaction conditions using readily available reagents . This method is advantageous due to its simplicity and efficiency.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

化学反应分析

Types of Reactions

4-Chloropyridine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

Coupling Reactions: It can be used in coupling reactions such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

Catalysts: Palladium catalysts are often used in coupling reactions.

Solvents: Reactions are typically carried out in solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.

科学研究应用

Chemical Properties and Mechanism of Action

4-Chloropyridine-2-sulfonyl fluoride has the molecular formula C5H3ClFNO2S. The sulfonyl fluoride group enhances its electrophilic properties, making it a potent reagent for various chemical transformations. Its primary mechanism involves nucleophilic substitution reactions, where hydroxyl groups in biological molecules are replaced by fluorine atoms. This reaction is facilitated by the electron-withdrawing nature of the sulfonyl fluoride group, activating hydroxyl groups for substitution via an SN2 mechanism. Furthermore, CPSF can covalently modify specific amino acid residues in proteins, such as serine and cysteine, allowing it to act as a reactive probe in chemical biology.

Organic Synthesis

CPSF serves as a building block in the synthesis of more complex organic molecules. It is particularly useful in the formation of sulfonamide and sulfonate derivatives, which are important in pharmaceuticals and agrochemicals.

Biological Research

CPSF is employed in modifying biological molecules through sulfonylation reactions. This modification can significantly alter the function of proteins, making CPSF valuable for studying protein interactions and functions.

Enzyme Inhibition

The compound has been used to design enzyme inhibitors due to its ability to selectively modify reactive serines in enzymes. CPSF derivatives have shown promising results against serine proteases involved in various diseases, indicating its potential therapeutic applications.

Target Identification

CPSF can label proteins in cellular systems, aiding researchers in mapping enzyme binding sites and elucidating protein-protein interactions. This application is crucial for understanding cellular mechanisms and developing targeted therapies.

Drug Development

CPSF has been explored for its antiviral properties, particularly against SARS-CoV-2. Compounds derived from CPSF have demonstrated the ability to inhibit viral entry by targeting essential viral proteins, highlighting its potential as a therapeutic agent.

Case Study 1: Inhibition of Amyloidogenesis

Research has demonstrated that compounds related to CPSF can covalently stabilize transthyretin (TTR), preventing amyloid fibril formation associated with polyneuropathy. This kinetic stabilization offers insights into potential therapies for amyloid-related diseases.

Case Study 2: Targeting SARS-CoV-2

Studies indicate that chloropyridine scaffolds exhibit antiviral properties against SARS-CoV-2 by disrupting interactions between viral spike proteins and host cell receptors. This mechanism prevents viral infection and underscores the therapeutic potential of CPSF derivatives.

作用机制

The mechanism of action of 4-Chloropyridine-2-sulfonyl fluoride involves its ability to act as an electrophile. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in modifying biological molecules and in catalyzing chemical reactions .

相似化合物的比较

Similar Compounds

- 4-Fluoropyridine-2-sulfonyl fluoride

- 4-Bromopyridine-2-sulfonyl fluoride

- 4-Iodopyridine-2-sulfonyl fluoride

Uniqueness

4-Chloropyridine-2-sulfonyl fluoride is unique due to its specific reactivity profile. The presence of the chlorine atom in the pyridine ring influences its chemical behavior, making it distinct from its fluorinated, brominated, and iodinated counterparts. This uniqueness can be leveraged in designing specific chemical reactions and in developing targeted applications in research and industry .

生物活性

4-Chloropyridine-2-sulfonyl fluoride (CPSF) is a compound of significant interest in the fields of medicinal chemistry and chemical biology due to its unique structural features and biological activities. This article explores the biological activity of CPSF, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a sulfonyl fluoride group. The presence of the sulfonyl fluoride moiety enhances its electrophilic properties, making it a potent reagent for various chemical transformations, particularly in the synthesis of fluorinated compounds.

The primary mechanism of action for CPSF involves nucleophilic substitution reactions where hydroxyl groups are replaced by fluorine atoms. This reaction is facilitated by the electron-withdrawing nature of the sulfonyl fluoride group, which activates the hydroxyl group for substitution via an S_N2 mechanism, resulting in the formation of fluorinated products .

Additionally, CPSF has been noted for its ability to covalently modify specific amino acid residues in proteins, such as serine and cysteine. This property allows CPSF to act as a reactive probe in chemical biology, enabling the study of protein interactions and functions .

Biological Applications

1. Enzyme Inhibition:

CPSF has been utilized as a warhead in the design of enzyme inhibitors. Its ability to selectively modify reactive serines makes it valuable in developing inhibitors against serine proteases and other enzymes . For instance, CPSF derivatives have shown promising results in inhibiting proteolytic enzymes involved in various diseases.

2. Target Identification:

Due to its reactivity, CPSF can be employed in target identification studies within cellular systems. By labeling proteins with CPSF, researchers can map enzyme binding sites and elucidate protein-protein interactions .

3. Drug Development:

CPSF has been explored for its potential as a therapeutic agent. Its structural analogs have demonstrated antiviral activities against various pathogens, including SARS-CoV-2. Studies have indicated that compounds derived from CPSF can inhibit viral entry by targeting viral proteins essential for infection .

Case Studies

Case Study 1: Inhibition of Amyloidogenesis

A study highlighted the use of aromatic sulfonyl fluorides, including derivatives related to CPSF, that covalently stabilize transthyretin (TTR) and prevent amyloid fibril formation associated with polyneuropathy. The kinetic stabilization achieved through these compounds could provide insights into therapies for amyloid-related diseases .

Case Study 2: Targeting SARS-CoV-2

Research has shown that compounds containing chloropyridine scaffolds exhibit antiviral properties against SARS-CoV-2 by inhibiting key viral processes. The mechanism involves disrupting the interaction between viral spike proteins and host cell receptors, thus preventing infection .

Research Findings

Recent findings have demonstrated that CPSF and similar compounds possess significant biological activity due to their ability to interact with various biomolecules:

属性

IUPAC Name |

4-chloropyridine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRHTUWRUVMTRJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。